5-Bromo-2-isopropylisoindolin-1-one
Overview
Description
5-Bromo-2-isopropylisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom at the 5-position and an isopropyl group at the 2-position of the isoindolinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropylisoindolin-1-one typically involves the bromination of 2-isopropylisoindolin-1-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the isoindolinone ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropylisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives with different functional groups.
Reduction Reactions: The carbonyl group in the isoindolinone ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 5-substituted isoindolinone derivatives.
Oxidation Reactions: Formation of isoindolinone derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Formation of isoindolinone alcohol derivatives.
Scientific Research Applications
5-Bromo-2-isopropylisoindolin-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropylisoindolin-1-one involves its interaction with specific molecular targets. The bromine atom and the isopropyl group can influence the compound’s binding affinity to enzymes or receptors. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylisoindolin-1-one: Similar structure but with a methyl group instead of an isopropyl group.
5-Chloro-2-isopropylisoindolin-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
2-Isopropylisoindolin-1-one: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-2-isopropylisoindolin-1-one is unique due to the presence of both the bromine atom and the isopropyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
IUPAC Name |
5-bromo-2-propan-2-yl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11(13)14/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLIXVFOQPOESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470950 | |
Record name | 5-BROMO-2-ISOPROPYLISOINDOLIN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864866-47-7 | |
Record name | 5-BROMO-2-ISOPROPYLISOINDOLIN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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